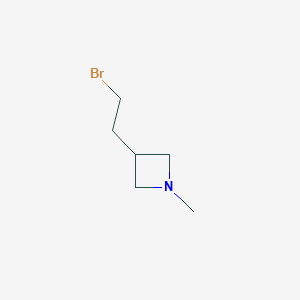
3-(2-Bromoethyl)-1-methyl-azetidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(2-Bromoethyl)-1-methyl-azetidine is an organic compound featuring a four-membered azetidine ring substituted with a 2-bromoethyl group and a methyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Bromoethyl)-1-methyl-azetidine typically involves the following steps:
Formation of the Azetidine Ring: Starting from a suitable precursor such as 1-methyl-azetidine, the azetidine ring is formed through cyclization reactions.
Bromination: The introduction of the 2-bromoethyl group is achieved through a bromination reaction. This can be done using reagents like N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions (temperature, pressure, and reagent concentration) is crucial for large-scale synthesis.
化学反応の分析
Types of Reactions
3-(2-Bromoethyl)-1-methyl-azetidine undergoes several types of chemical reactions:
Nucleophilic Substitution: The bromine atom can be replaced by various nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield various oxidation states and functional groups.
Elimination Reactions: Under basic conditions, elimination reactions can occur, leading to the formation of alkenes.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and thiols. Reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.
Major Products
Nucleophilic Substitution: Products include azides, nitriles, and thioethers.
Oxidation: Products may include alcohols, ketones, or carboxylic acids.
Reduction: Products typically include alkanes or alcohols.
科学的研究の応用
Chemistry
In chemistry, 3-(2-Bromoethyl)-1-methyl-azetidine is used as a building block for the synthesis of more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis.
Biology
In biological research, derivatives of this compound are explored for their potential as enzyme inhibitors or receptor modulators. The azetidine ring is a structural motif found in various bioactive molecules.
Medicine
In medicinal chemistry, this compound and its derivatives are investigated for their potential therapeutic properties, including antimicrobial and anticancer activities.
Industry
In the industrial sector, this compound is used in the development of new materials, such as polymers and resins, due to its unique structural properties.
作用機序
The mechanism by which 3-(2-Bromoethyl)-1-methyl-azetidine exerts its effects depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The bromine atom can participate in halogen bonding, influencing the compound’s binding affinity and specificity.
類似化合物との比較
Similar Compounds
3-(2-Chloroethyl)-1-methyl-azetidine: Similar structure but with a chlorine atom instead of bromine.
3-(2-Iodoethyl)-1-methyl-azetidine: Contains an iodine atom, which can affect reactivity and biological activity.
1-Methyl-3-ethyl-azetidine: Lacks the halogen atom, leading to different chemical properties.
Uniqueness
3-(2-Bromoethyl)-1-methyl-azetidine is unique due to the presence of the bromine atom, which imparts distinct reactivity and potential biological activity. The bromine atom’s size and electronegativity influence the compound’s chemical behavior, making it a versatile intermediate in synthetic chemistry.
特性
分子式 |
C6H12BrN |
|---|---|
分子量 |
178.07 g/mol |
IUPAC名 |
3-(2-bromoethyl)-1-methylazetidine |
InChI |
InChI=1S/C6H12BrN/c1-8-4-6(5-8)2-3-7/h6H,2-5H2,1H3 |
InChIキー |
YQERWHDQHWNYBH-UHFFFAOYSA-N |
正規SMILES |
CN1CC(C1)CCBr |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



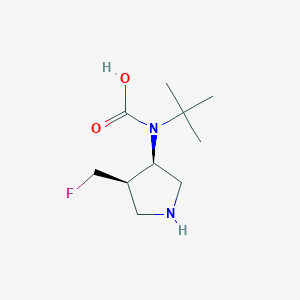

![(2,3-Dihydrothieno[3,4-b][1,4]dioxin-2-yl)methyl (2-(trimethylammonio)ethyl) phosphate](/img/structure/B12850388.png)
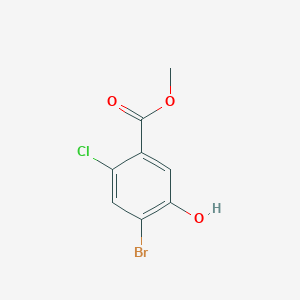


![4-Bromobicyclo[2.1.1]hexan-1-amine hydrochloride](/img/structure/B12850413.png)
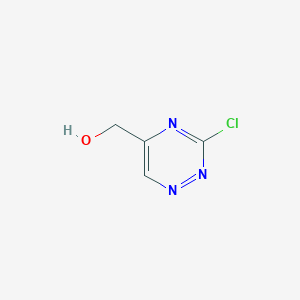


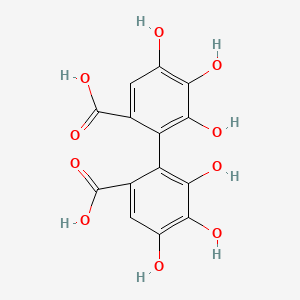
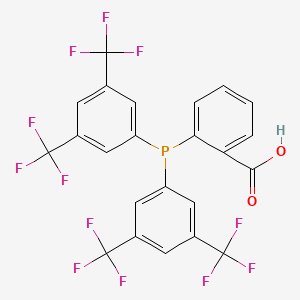
![Tos(-2)[Tos(-6)]Glc1Me](/img/structure/B12850463.png)
